molecular formula C6H13NO2 B171615 l-Isoleucine-2-d1 CAS No. 127290-60-2

l-Isoleucine-2-d1

Cat. No.: B171615
CAS No.: 127290-60-2
M. Wt: 132.18 g/mol
InChI Key: AGPKZVBTJJNPAG-XIEIMECNSA-N
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Description

l-Isoleucine-2-d1 is a chiral amino acid derivative It is a deuterated analog of leucine, where one of the hydrogen atoms is replaced by deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Isoleucine-2-d1 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of specialized reactors and catalysts ensures the efficient and cost-effective production of this compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

l-Isoleucine-2-d1 can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides.

Scientific Research Applications

l-Isoleucine-2-d1 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a tracer in metabolic studies.

    Industry: Utilized in the production of deuterated compounds for research and development.

Mechanism of Action

The mechanism of action of l-Isoleucine-2-d1 involves its incorporation into proteins and peptides. The presence of deuterium can affect the stability and reactivity of these molecules, providing insights into their biological functions. The compound interacts with various enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Leucine: The non-deuterated analog of l-Isoleucine-2-d1.

    Deuterated Amino Acids: Other amino acids with deuterium substitution, such as deuterated alanine or valine.

Uniqueness

This compound is unique due to its specific deuterium substitution, which provides distinct properties compared to its non-deuterated analogs. This uniqueness makes it valuable for studying isotope effects and for use in specialized research applications.

Properties

IUPAC Name

(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-XIEIMECNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]([C@@H](C)CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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